molecular formula C14H19N3O3S2 B2532836 1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine CAS No. 1795442-69-1

1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine

Cat. No.: B2532836
CAS No.: 1795442-69-1
M. Wt: 341.44
InChI Key: TWEOQJPTLCERPV-UHFFFAOYSA-N
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Description

This compound is a piperidine derivative featuring an ethanesulfonyl group at position 1 and a 1,2,4-oxadiazole ring substituted with a thiophen-3-yl group at position 2. The oxadiazole ring is linked to the piperidine core via a methylene bridge. Such heterocyclic systems are common in medicinal chemistry due to their metabolic stability and ability to engage in hydrogen bonding, making them promising candidates for therapeutic applications .

Properties

IUPAC Name

5-[(1-ethylsulfonylpiperidin-3-yl)methyl]-3-thiophen-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S2/c1-2-22(18,19)17-6-3-4-11(9-17)8-13-15-14(16-20-13)12-5-7-21-10-12/h5,7,10-11H,2-4,6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWEOQJPTLCERPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)CC2=NC(=NO2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is an organic compound that combines a piperidine ring with an ethanesulfonyl group and a thiophene-substituted oxadiazole moiety. Its unique structure suggests potential for diverse biological activities, particularly in medicinal chemistry. The molecular formula is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 296.36 g/mol.

Biological Activity Overview

Initial studies indicate that this compound may exhibit anti-inflammatory and anti-cancer properties. The presence of the oxadiazole moiety is particularly noteworthy as it has been associated with modulating cellular responses related to inflammation and apoptosis.

While specific mechanisms of action for this compound have not been fully elucidated, related compounds in the literature have shown significant activity against various biological targets:

  • Anti-inflammatory Activity : Compounds containing oxadiazole rings have been reported to inhibit inflammatory pathways by modulating cytokine production.
  • Anticancer Activity : Research indicates that derivatives of oxadiazole can act as inhibitors of thymidylate synthase, an important enzyme in DNA synthesis, leading to apoptosis in cancer cells.

Study 1: Antimicrobial and Cytotoxicity Evaluation

A study evaluated various piperidine derivatives for their antimicrobial and anticancer properties. The synthesized compounds demonstrated better activity against gram-positive bacteria compared to gram-negative strains. For cytotoxicity, compounds were tested against three cancer cell lines (HCT116, MCF7, HUH7), revealing promising results with IC50 values ranging from 0.47 to 1.4 µM for certain derivatives .

Compound NameStructureBiological Activity
1-(piperidin-4-yl)-1,2,4-thiadiazoleStructureAnti-inflammatory
3-(thiophen-2-yl)-5-methyl-1,2,4-oxadiazoleStructureAntimicrobial
5-(thiophen-3-yl)-1,2,4-thiadiazoleStructureAnticancer

Study 2: Pharmacological Evaluation

Another research effort focused on synthesizing a series of 1,3,4-oxadiazole derivatives containing piperidine side chains. The results indicated significant antibacterial activity against Bacillus species and substantial cytotoxic effects against various cancer cell lines .

Scientific Research Applications

Biological Activities

Initial studies indicate that this compound may exhibit promising biological activities, particularly in the following areas:

Anti-inflammatory Properties

The presence of the oxadiazole and thiophene moieties suggests that this compound could modulate pathways related to inflammation. Compounds with similar structures have been documented to possess anti-inflammatory effects, making this compound a candidate for further pharmacological evaluation in inflammatory diseases.

Anticancer Potential

Research has indicated that derivatives of oxadiazole can influence apoptosis and cellular responses associated with cancer. Given the structural similarities with other known anticancer agents, 1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine may also be effective against various cancer cell lines.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes that incorporate piperidine and oxadiazole derivatives. Characterization methods such as IR spectroscopy, NMR (both 1H^{1}H and 13C^{13}C), and mass spectrometry are essential for confirming the structure of synthesized compounds.

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
1-(piperidin-4-yl)-1,2,4-thiadiazoleStructureAnti-inflammatory
3-(thiophen-2-yl)-5-methyl-1,2,4-oxadiazoleStructureAntimicrobial
5-(thiophen-3-yl)-1,2,4-thiadiazoleStructureAnticancer

This table illustrates the unique combination of functional groups in this compound compared to other compounds that have shown significant biological activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Oxadiazole Ring

Compound A : 3-[(3-Cyclopropyl-1,2,4-Oxadiazol-5-yl)methyl]-1-(Ethanesulfonyl)Piperidine (CAS 1705076-86-3)
  • Key Difference : The oxadiazole ring is substituted with a cyclopropyl group instead of thiophen-3-yl.
  • Steric Effects: The cyclopropyl group’s compact size may allow tighter binding to hydrophobic pockets in biological targets compared to the bulkier thiophene .
Compound B : 1-(Thiophene-2-Sulfonyl)-4-{3-[4-(Trifluoromethyl)Phenyl]-1,2,4-Oxadiazol-5-yl}Piperidine (CAS 946370-38-3)
  • Key Differences :
    • Sulfonyl Group: Thiophene-2-sulfonyl replaces ethanesulfonyl.
    • Oxadiazole Substituent: 4-(Trifluoromethyl)phenyl instead of thiophen-3-yl.
  • Impact: Electronic Effects: The trifluoromethyl group is strongly electron-withdrawing, which could enhance the oxadiazole’s electrophilicity and influence target binding.

Variations in the Core Heterocycle

Compound C : 1-{[3-(Thiophen-3-yl)-1,2,4-Oxadiazol-5-yl]methyl}Piperazine Hydrochloride (CAS 1052550-57-8)
  • Key Difference : Piperazine replaces piperidine.
  • Solubility: The hydrochloride salt form improves aqueous solubility, a critical factor for bioavailability .

Sulfonyl Group Modifications

Compound D : 3-{3-[(Methylsulfonyl)Methyl]-1,2,4-Oxadiazol-5-yl}Piperidine Hydrochloride
  • Key Difference : Methylsulfonyl replaces ethanesulfonyl.
  • Electron-Withdrawing Effect: Methylsulfonyl is less electron-withdrawing than ethanesulfonyl, which may modulate the compound’s reactivity .

Comparative Physicochemical Properties

Property Target Compound Compound A Compound B Compound C Compound D
Molecular Formula C₁₃H₂₀N₃O₃S₂ C₁₃H₂₁N₃O₃S C₁₈H₁₆F₃N₃O₃S₂ C₁₂H₁₆ClN₅O₂S C₁₀H₁₆ClN₃O₃S
Molecular Weight 330.45 g/mol 299.39 g/mol 443.5 g/mol 337.8 g/mol 289.77 g/mol
Sulfonyl Group Ethanesulfonyl Ethanesulfonyl Thiophene-2-sulfonyl N/A (Piperazine core) Methylsulfonyl
Oxadiazole Substituent Thiophen-3-yl Cyclopropyl 4-(Trifluoromethyl)phenyl Thiophen-3-yl Methylsulfonylmethyl
Salt Form Free base Free base Free base Hydrochloride Hydrochloride

Research Implications

  • Biological Activity : The thiophen-3-yl group on the oxadiazole may enhance interactions with aromatic residues in enzymes or receptors, as seen in antidiabetic morpholine derivatives (e.g., ).
  • Solubility vs. Permeability : Hydrochloride salts (e.g., Compound C) improve solubility but may require formulation adjustments to enhance permeability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(ethanesulfonyl)-3-{[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine?

  • Methodological Answer : The compound can be synthesized via a multi-step route:

Oxadiazole Formation : Cyclize a thioamide intermediate (e.g., thiophene-3-carboxylic acid derivative) with a nitrile precursor under acidic conditions to form the 1,2,4-oxadiazole ring .

Piperidine Functionalization : Introduce the ethanesulfonyl group via nucleophilic substitution or coupling reactions, using reagents like ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) .

Purification : Employ column chromatography and recrystallization, followed by structural validation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

  • Key Consideration : Optimize reaction conditions (e.g., temperature, solvent) to minimize byproducts such as unreacted piperidine intermediates .

Q. How should researchers characterize the structural conformation of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve bond lengths, angles, and torsional conformations of the oxadiazole and piperidine moieties .
  • Spectroscopy : Validate purity via 1^1H NMR (e.g., integration of thiophene protons at δ 7.2–7.5 ppm) and FT-IR (C=N stretch at ~1600 cm1^{-1}) .
  • Chromatography : Confirm homogeneity using HPLC with a C18 column and UV detection at 254 nm .

Advanced Research Questions

Q. What strategies are effective for analyzing contradictory biological activity data in structurally similar piperidine-oxadiazole derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., ethanesulfonyl vs. morpholine groups) on target binding using in vitro assays (e.g., enzyme inhibition) .
  • Data Normalization : Account for variables like assay conditions (pH, temperature) and cell-line specificity. For example, antidiabetic activity in may require glucose uptake assays in 3T3-L1 adipocytes .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish noise from biologically relevant trends .

Q. How can computational methods predict the binding affinity of this compound to therapeutic targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like SARS-CoV-2 main protease (Mpro^\text{pro}), leveraging oxadiazole’s hydrogen-bonding capacity .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex, focusing on the ethanesulfonyl group’s solvation effects .
  • Pharmacophore Mapping : Identify critical features (e.g., oxadiazole as a hydrogen-bond acceptor) using tools like LigandScout .

Q. What experimental approaches resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer :

  • Cross-Validation : Combine 1^1H NMR, 13^13C NMR, and HSQC/ HMBC to assign ambiguous signals (e.g., distinguishing piperidine CH2_2 from oxadiazole protons) .
  • Computational DFT : Optimize the structure at the B3LYP/6-31G(d) level and compare calculated vs. experimental NMR shifts using Gaussian .
  • Crystallographic Refinement : Re-process XRD data with SHELXL to correct for thermal motion artifacts in the piperidine ring .

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